![molecular formula C7H9ClN4 B6244862 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride CAS No. 2408974-31-0](/img/no-structure.png)
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride is a chemical compound with the molecular formula C7H8N4. It is a solid substance at room temperature . The compound is used in various chemical reactions and has potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves aromatic nucleophilic substitution . This process involves the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolo[4,3-a]pyridin ring with a methyl group attached at the 3-position . The InChI code for this compound is 1S/C7H8N4/c1-5-9-10-7-6 (8)3-2-4-11 (5)7/h2-4H,8H2,1H3 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo aromatic nucleophilic substitution with different amines and triazole-2-thiol to yield novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 148.17 .Zukünftige Richtungen
The future research directions for 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride could involve further exploration of its potential applications in medicinal chemistry. This could include investigating its antiviral and antimicrobial properties, as well as its potential use in the synthesis of novel chemical compounds .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form 3-methyl-1H-pyrazole-5-carbonyl chloride. This intermediate is then reacted with 2-aminopyridine to form the desired product, which is subsequently converted to the hydrochloride salt form.", "Starting Materials": ["3-methyl-1H-pyrazole-5-carboxylic acid", "thionyl chloride", "2-aminopyridine", "hydrochloric acid", "diethyl ether", "sodium bicarbonate"], "Reaction": ["Step 1: React 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride in diethyl ether to form 3-methyl-1H-pyrazole-5-carbonyl chloride.", "Step 2: Add 2-aminopyridine to the reaction mixture and stir at room temperature for several hours to form 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine.", "Step 3: Add hydrochloric acid to the reaction mixture to form 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride.", "Step 4: Filter the product and wash with diethyl ether.", "Step 5: Dissolve the product in water and add sodium bicarbonate to adjust the pH to 7-8.", "Step 6: Filter the product and wash with water to obtain the final product as a white solid." ] } | |
2408974-31-0 | |
Molekularformel |
C7H9ClN4 |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c1-5-9-10-7-6(8)3-2-4-11(5)7;/h2-4H,8H2,1H3;1H |
InChI-Schlüssel |
AOPFGUCKMRNQEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C=CC=C2N.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.